molecular formula C21H18ClN3O5S B3927814 N~1~-(4-chlorobenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3927814
M. Wt: 459.9 g/mol
InChI Key: ZHKPUCZJLJRGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-chlorobenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

CNQX acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. This mechanism of action leads to the inhibition of synaptic transmission and the blockade of excitatory neurotransmission.
Biochemical and Physiological Effects:
The blockade of the ionotropic glutamate receptor by CNQX leads to a number of biochemical and physiological effects. These include the inhibition of synaptic transmission, the blockade of excitatory neurotransmission, the prevention of long-term potentiation, and the reduction of neurotoxicity. CNQX has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CNQX has several advantages for lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological conditions. It is also relatively stable and can be stored for long periods of time. However, CNQX has some limitations for lab experiments. It is not effective against all subtypes of glutamate receptors and may have off-target effects. It is also relatively expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for the use of CNQX in scientific research. One area of interest is the study of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CNQX has been shown to have neuroprotective effects in various animal models of these diseases, and further research may lead to the development of new treatments. Another area of interest is the study of the role of glutamate receptors in addiction and substance abuse. CNQX has been shown to reduce drug-seeking behavior in animal models, and further research may lead to the development of new treatments for addiction.

Scientific Research Applications

CNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It is used to block the ionotropic glutamate receptor, which is involved in synaptic transmission, learning, and memory. CNQX is also used to study the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c22-17-8-6-16(7-9-17)14-23-21(26)15-24(18-10-12-19(13-11-18)25(27)28)31(29,30)20-4-2-1-3-5-20/h1-13H,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPUCZJLJRGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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